2-[2,5-dimethyl-3-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]pyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
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Overview
Description
2-[2,5-dimethyl-3-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]pyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a complex organic compound that features a unique combination of pyrrole, pyridine, and benzothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,5-dimethyl-3-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]pyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the nitropyridine group: This step involves the nitration of pyridine followed by the formation of the hydrazone derivative.
Coupling of the pyrrole and nitropyridine moieties: This is typically done using a condensation reaction under acidic or basic conditions.
Formation of the benzothiophene ring: This can be synthesized via the Gewald reaction, which involves the condensation of a ketone with a thiocarbamide and a cyanoacetic ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and benzothiophene rings.
Reduction: The nitro group in the nitropyridine moiety can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrole, pyridine, and benzothiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and alcohols are commonly used.
Major Products
Oxidation: Products may include pyrrole-2,5-dione derivatives and sulfoxides.
Reduction: The major product is the corresponding amine derivative.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Materials Science: It can be incorporated into polymers to enhance their electronic properties.
Biology and Medicine
Drug Development:
Biological Probes: Used in the design of fluorescent probes for imaging and diagnostic purposes.
Industry
Dyes and Pigments: The compound’s structure allows for the development of novel dyes and pigments with specific properties.
Electronic Devices: Potential use in organic semiconductors and photovoltaic cells.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The nitropyridine moiety can interact with enzymes and receptors, while the pyrrole and benzothiophene rings can participate in π-π stacking interactions and hydrogen bonding. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dimethyl-3-(1Z)-1-propen-1-yl-pyrazine
- cis-2,5-dimethyl-3-hexene
- 2,5-dimethyl-3-{(Z)-[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}-1H-pyrrole
Uniqueness
The uniqueness of 2-[2,5-dimethyl-3-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]pyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of the nitropyridine moiety, in particular, provides unique reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-[2,5-dimethyl-3-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]pyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-13-9-15(11-24-25-20-8-7-16(12-23-20)27(28)29)14(2)26(13)21-18(10-22)17-5-3-4-6-19(17)30-21/h7-9,11-12H,3-6H2,1-2H3,(H,23,25)/b24-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPXTSWQTCQFGJ-MYKKPKGFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C3=C(S2)CCCC3)C#N)C)C=NNC4=NC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=C(C3=C(S2)CCCC3)C#N)C)/C=N\NC4=NC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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